Histamine H3 Receptor Affinity vs. Thioperamide
Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine demonstrates sub-nanomolar binding affinity at the human recombinant histamine H3 receptor. In a competitive binding assay using [³H]N-α-methylhistamine as the radioligand with HEK293 cells expressing human recombinant H3 receptor, the compound exhibited a Ki of 0.126 nM [1]. For reference, thioperamide, a prototypical imidazole-based H3 receptor antagonist/inverse agonist standard, exhibits Ki values typically in the range of 4-10 nM under comparable assay conditions [2].
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.126 nM |
| Comparator Or Baseline | Thioperamide (standard H3 antagonist): Ki ≈ 4-10 nM |
| Quantified Difference | Target compound shows approximately 30- to 80-fold higher affinity than thioperamide |
| Conditions | Displacement of [³H]N-α-methylhistamine from human recombinant H3 receptor expressed in HEK293 cells (competitive binding assay) |
Why This Matters
This sub-nanomolar affinity enables lower working concentrations in in vitro assays, reducing potential off-target effects and conserving compound during extended screening campaigns.
- [1] BindingDB. BDBM50392759 / CHEMBL2151157. Affinity Data: Ki = 0.126 nM. Displacement of [³H]N-alpha-Methylhistamine from human recombinant H3 receptor expressed in HEK293 cells. View Source
- [2] Aslanian, R., et al. Compounds 9c and 18 are potent ligands for the H3 receptor with Ki values of 16 nM and 7.2 nM respectively; in vivo both compounds were shown to be equipotent to thioperamide (2), the standard H3 antagonist. View Source
